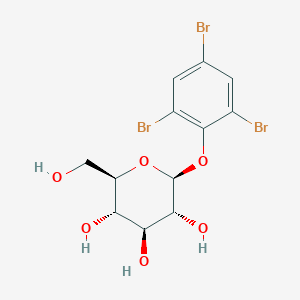
2,4,6-Tribromophenyl b-D-Glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromophenyl beta-D-Glucopyranoside is a chemical compound with the molecular formula C12H13Br3O6 and a molecular weight of 492.94 g/mol It is known for its unique structure, which includes a glucopyranoside moiety linked to a tribromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl beta-D-Glucopyranoside typically involves the bromination of phenyl beta-D-glucopyranoside. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tribromophenyl beta-D-Glucopyranoside are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
2,4,6-Tribromophenyl beta-D-Glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl glucopyranosides, while oxidation and reduction reactions can modify the glucopyranoside moiety .
科学的研究の応用
2,4,6-Tribromophenyl beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound can be used to study the interactions between glucopyranosides and biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,6-Tribromophenyl beta-D-Glucopyranoside involves its interaction with specific molecular targets. The tribromophenyl group can interact with various enzymes and receptors, while the glucopyranoside moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Phenyl beta-D-Glucopyranoside: A similar compound without the bromine atoms, used in similar applications.
2,4,6-Tribromophenyl Tetracetyl-beta-D-Glucopyranoside: A derivative with acetyl groups on the glucopyranoside moiety.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another glucopyranoside derivative with benzyl groups.
Uniqueness
2,4,6-Tribromophenyl beta-D-Glucopyranoside is unique due to the presence of three bromine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other glucopyranoside derivatives. This makes it a valuable compound for studying the effects of bromination on glucopyranosides and for developing new chemical and biological applications .
生物活性
2,4,6-Tribromophenyl β-D-glucopyranoside is a brominated phenolic compound linked to a glucose moiety. Its unique structure suggests various potential biological activities, making it a subject of interest in both pharmacological and environmental studies. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for 2,4,6-Tribromophenyl β-D-glucopyranoside is C₁₂H₉Br₃O₅. The presence of bromine atoms significantly influences its reactivity and interaction with biological systems. The β-D-glucopyranoside moiety facilitates solubility in biological fluids, enhancing its bioavailability.
Antimicrobial Activity
Research indicates that 2,4,6-Tribromophenyl β-D-glucopyranoside exhibits notable antimicrobial properties. A study conducted by Koehler and Hudson (1950) demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. For instance, it can inhibit glycosidases, which are involved in carbohydrate metabolism. This inhibition can lead to altered glucose metabolism in cells, potentially impacting conditions such as diabetes.
Cytotoxicity Studies
Cytotoxicity assays reveal that while 2,4,6-Tribromophenyl β-D-glucopyranoside can be toxic to certain cancer cell lines, it also shows selective toxicity that could be beneficial in targeted cancer therapies. A study by Ho et al. (2012) indicated that the compound induced apoptosis in human cancer cells at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
| A549 | 55 |
The mechanisms underlying the biological activities of 2,4,6-Tribromophenyl β-D-glucopyranoside are multifaceted:
- Membrane Disruption : The lipophilic nature of the brominated phenyl group allows the compound to integrate into bacterial membranes.
- Enzyme Interaction : The glucopyranoside moiety may facilitate binding to active sites on enzymes, leading to inhibition.
- Apoptotic Pathways : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 2,4,6-Tribromophenyl β-D-glucopyranoside was tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial growth when treated with 32 µg/mL of the compound over a 24-hour period.
Case Study 2: Cancer Cell Line Sensitivity
A comparative study on various cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant cell death. The HeLa cell line exhibited the highest sensitivity with an IC50 value of 45 µM.
特性
分子式 |
C12H13Br3O6 |
|---|---|
分子量 |
492.94 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m1/s1 |
InChIキー |
OLINLHROZJEXTO-GPTQDWHKSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br)Br |
正規SMILES |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















